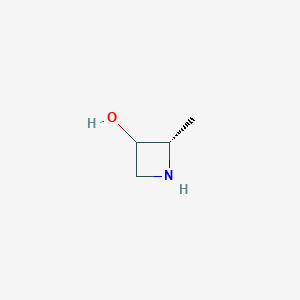

(2S)-2-methylazetidin-3-ol

Description

(2S)-2-Methylazetidin-3-ol is a four-membered nitrogen-containing heterocyclic alcohol with a methyl group at the 2-position (S configuration) and a hydroxyl group at the 3-position. Azetidines are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity in drug candidates. The compound exists in multiple stereoisomeric forms, including (2S,3S) and (2S,3R) configurations, and is often utilized as a hydrochloride salt (CAS 2227199-20-2) for improved stability . Key properties include:

- Molecular Formula: C₄H₉NO (free base), C₄H₁₀ClNO (hydrochloride)

- Molecular Weight: 87.12 g/mol (free base), 123.58 g/mol (hydrochloride)

- Storage: Hydrochloride salt requires storage at -20°C under inert atmosphere .

- Applications: Intermediate in synthesizing kinase inhibitors (e.g., EGFR-targeting BLU-945 derivatives) .

Properties

Molecular Formula |

C4H9NO |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

(2S)-2-methylazetidin-3-ol |

InChI |

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4?/m0/s1 |

InChI Key |

QIFJASJJDSEUFV-WUCPZUCCSA-N |

Isomeric SMILES |

C[C@H]1C(CN1)O |

Canonical SMILES |

CC1C(CN1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-methylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-protected amino alcohols using strong bases or acids. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of (2S)-2-methylazetidin-3-ol may involve more scalable methods such as catalytic hydrogenation or enzymatic resolution. These methods are designed to produce the compound in larger quantities while maintaining high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-methylazetidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

(2S)-2-methylazetidin-3-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Stereoisomers and Structural Analogs

The stereochemistry of azetidine derivatives significantly impacts their reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of (2S)-2-Methylazetidin-3-ol and Related Compounds

¹ Exact 3-position stereochemistry (3S or 3R) depends on synthesis route.

Functional Derivatives

1-(Diphenylmethyl) Derivatives

Carboxylic Acid and Carbamate Derivatives

- 2-Methylazetidine-3-carboxylic acid (CAS 1638771-37-5): Molecular Formula: C₅H₉NO₂ Applications: Carboxylic acid functionality enables conjugation to peptides or other scaffolds .

- tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride (CAS 2007915-44-6): Molecular Formula: C₉H₁₈ClNO₂ Applications: Boc-protected amine for controlled reactivity in solid-phase synthesis .

Key Research Findings

Stereochemical Impact on Synthesis Efficiency :

- The (2R,3S)-isomer achieved 27% yield in a Pd-catalyzed coupling reaction with a naphthyridine scaffold, critical for BLU-945’s potency against EGFR mutants .

- In contrast, the (2S,3S)-hydrochloride salt is preferred for long-term storage but may require deprotection steps in synthesis .

Safety and Handling :

- Free bases (e.g., (2S,3R)-isomer) exhibit H314 hazards (skin corrosion), necessitating glovebox use . Hydrochloride salts reduce volatility but retain corrosive properties .

Contradictions and Limitations

- Stereochemical Ambiguity : Some CAS entries (e.g., 920337-53-7) lack stereochemical specificity, complicating reproducibility .

Biological Activity

(2S)-2-methylazetidin-3-ol is a chiral compound belonging to the azetidine class of organic compounds. Its unique structure, characterized by a four-membered nitrogen-containing ring with a hydroxyl group at the 3-position and a methyl group at the 2-position, confers distinct biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C4H9NO

- Molecular Weight : Approximately 87.12 g/mol

- Structural Features : The presence of a hydroxyl group enhances solubility and potential interactions with biological targets.

The biological activity of (2S)-2-methylazetidin-3-ol is primarily attributed to its ability to interact selectively with specific molecular targets, such as enzymes and receptors. This interaction can modulate various physiological processes, which may lead to therapeutic effects in different contexts. The stereochemistry of the compound plays a crucial role in determining its efficacy and specificity in biological systems.

1. Antimicrobial Activity

Research indicates that (2S)-2-methylazetidin-3-ol exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

2. Anticancer Properties

The compound has been explored for its potential anticancer effects. Interaction studies have demonstrated that it may inhibit certain kinases involved in cancer cell proliferation. For instance, its binding affinity towards specific protein targets has been assessed, revealing its potential as an inhibitor in cancer therapies.

3. Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin production, and inhibitors are sought for cosmetic applications and to treat hyperpigmentation disorders. Preliminary studies suggest that (2S)-2-methylazetidin-3-ol may possess inhibitory effects on tyrosinase activity, although further research is needed to quantify this effect and elucidate the underlying mechanisms .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various azetidine derivatives, (2S)-2-methylazetidin-3-ol was tested against Escherichia coli and Staphylococcus aureus. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Cancer Cell Proliferation

A series of experiments were conducted on human cancer cell lines where (2S)-2-methylazetidin-3-ol was administered. The compound demonstrated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2R)-2-methylazetidin-3-ol | Chiral center at position 2 | May exhibit different biological activities |

| (2S,3R)-1-(Diphenylmethyl)-2-methylazetidin-3-ol | Diphenylmethyl group present | Enhanced binding affinity to specific targets |

| 4-Methylazetidine | Methyl group at position 4 | Different reactivity patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.